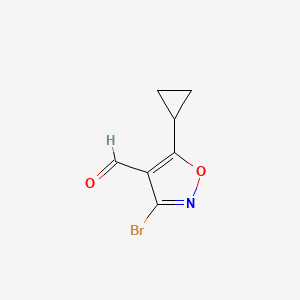

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

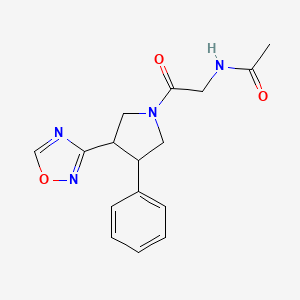

The compound of interest, 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde, is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and they are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in the compound suggests potential reactivity and usefulness in organic synthesis, although the specific papers provided do not directly discuss this compound.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related compounds. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the arylation of a brominated precursor followed by conversion to a diethylamide . This suggests that similar brominated heterocycles could potentially be synthesized through halogenation followed by further functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated, revealing details about the arrangement of atoms and the geometry of the molecule . Single-crystal X-ray diffraction studies have also been used to determine the structure of other brominated heterocycles, providing a basis for understanding the structural characteristics that might be expected for this compound .

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of this compound specifically. However, brominated heterocycles are often used in palladium-catalyzed cyclization reactions, as seen with 3-Bromopyridine-4-carbaldehyde, which undergoes cyclization with carboxylic acids under carbon monoxide pressure to yield oxo-dihydrofuro[3,4-c]pyridine derivatives . This indicates that the bromine atom in such compounds can act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can vary widely depending on their specific structure. Photophysical studies of related compounds have shown variations in extinction coefficients and quantum yields in different solvents, as well as changes in dipole moments between the excited and ground states . These properties are influenced by the molecular structure and the nature of the substituents on the heterocycle. While the exact properties of this compound are not provided, similar analytical techniques could be applied to determine its photophysical behavior and solvatochromic properties.

科学的研究の応用

Catalysis and Synthesis

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde and related compounds are used in various synthesis processes. For example, 3-Bromopyridine-4-carbaldehyde is utilized in cyclization with carboxylic acids to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Another study highlights the applications of 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde in bromovinyl aldehyde chemistry under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Heterocyclic Compound Synthesis

Compounds like 5-(aryloxy)-1H-pyrazole-4-carbaldehyde are used for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones, demonstrating the utility of these compounds in heterocyclic chemistry (Li et al., 2015). Additionally, the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes to yield 1-aryl-1H-indazoles is another area where these compounds find application (Lebedev, Khartulyari & Voskoboynikov, 2005).

Antimicrobial Applications

Some derivatives, like 1,2,4-triazoles starting from isonicotinic acid hydrazide, synthesized using related compounds, have been evaluated for their antimicrobial activities (Bayrak et al., 2009).

Organic Chemistry and Material Science

These compounds also find applications in organic chemistry and material science. For example, the synthesis of 4H-chromene derivatives bearing phenoxypyrazole showcases the use of these compounds in creating novel materials with potential antimicrobial properties (Sangani et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBFUHLMZOSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)